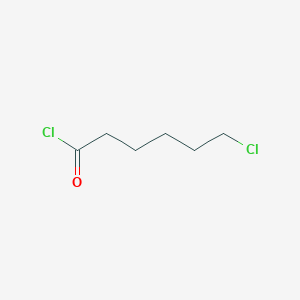![molecular formula C9H17N B097931 2,5-Dimethyl-1-azabicyclo[2.2.2]octane CAS No. 15787-33-4](/img/structure/B97931.png)
2,5-Dimethyl-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1-azabicyclo[2.2.2]octane, commonly known as DMABO, is a bicyclic organic compound that has gained significant attention in scientific research. DMABO belongs to the class of amines and is a potent inhibitor of acetylcholinesterase (AChE) enzyme. It has been widely studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Mechanism Of Action
DMABO inhibits the activity of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane by binding to its active site and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function. DMABO also has antioxidant properties and has been shown to protect against oxidative stress-induced neuronal damage.
Biochemical And Physiological Effects
DMABO has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to protect against oxidative stress-induced neuronal damage. DMABO has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages And Limitations For Lab Experiments
DMABO is a potent inhibitor of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane and has potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. It is relatively easy to synthesize and has been found to be well-tolerated in animal studies. However, DMABO has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans remain to be established.
Future Directions
There are several future directions for research on DMABO. One area of research is the development of more efficient synthesis methods for DMABO. Another area of research is the investigation of the safety and efficacy of DMABO in human clinical trials. Further studies are also needed to determine the optimal dosage and administration route of DMABO for the treatment of Alzheimer's disease and other neurological disorders. Additionally, the potential of DMABO as a therapeutic agent for other diseases, such as Parkinson's disease, should be explored. Finally, the development of DMABO analogs with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, DMABO is a bicyclic organic compound that has gained significant attention in scientific research. It has potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. DMABO is a potent inhibitor of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane and has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to determine the safety and efficacy of DMABO in human clinical trials. The development of more efficient synthesis methods for DMABO and the investigation of its potential as a therapeutic agent for other diseases are areas of ongoing research.
Synthesis Methods
DMABO can be synthesized using various methods, including the Pictet-Spengler reaction, Mannich reaction, and reductive amination. The Pictet-Spengler reaction is the most commonly used method for synthesizing DMABO. It involves the condensation of a tryptamine derivative with an aldehyde in the presence of a Lewis acid catalyst. The Mannich reaction involves the condensation of a primary amine, formaldehyde, and a ketone or aldehyde. Reductive amination involves the reduction of an imine to an amine using a reducing agent such as sodium borohydride.
Scientific Research Applications
DMABO has been widely studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders. It has been found to be a potent inhibitor of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. DMABO has been shown to improve cognitive function in animal models of Alzheimer's disease and has potential as a therapeutic agent for the treatment of this disease. DMABO has also been studied for its potential applications in the treatment of Parkinson's disease and other neurological disorders.
properties
CAS RN |
15787-33-4 |
|---|---|
Product Name |
2,5-Dimethyl-1-azabicyclo[2.2.2]octane |
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,5-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-6-10-4-3-9(7)5-8(10)2/h7-9H,3-6H2,1-2H3 |
InChI Key |
COFQMXADDRFIBA-UHFFFAOYSA-N |
SMILES |
CC1CC2CCN1CC2C |
Canonical SMILES |
CC1CC2CCN1CC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



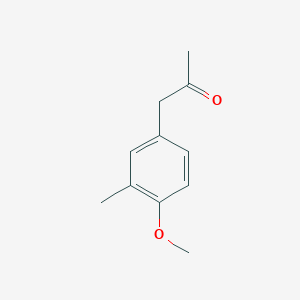
![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)
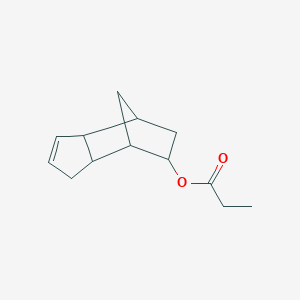
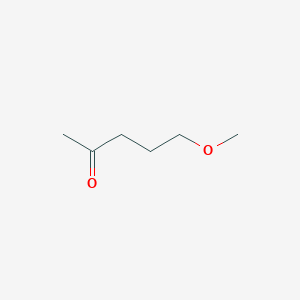
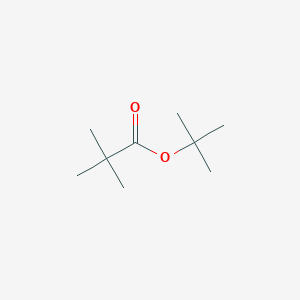
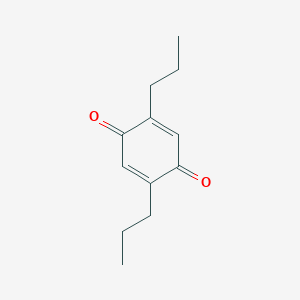
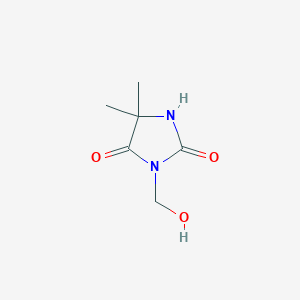

![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)
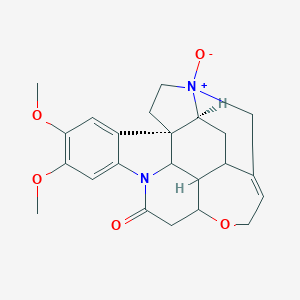

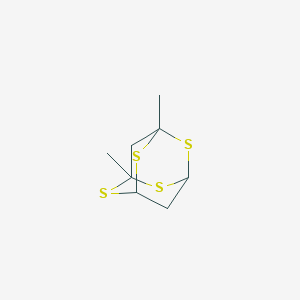
![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
